molecular formula C41H46N4O16 B1246784 Precorrin-1

Precorrin-1

Cat. No. B1246784
M. Wt: 850.8 g/mol
InChI Key: CJLVUWULFKHGFB-NZCAJUPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin-1 is the first intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III, in which one methyl group has been introduced at position 2 of the tetrapyrrole framework. It is a conjugate acid of a precorrin-1(8-).

Scientific Research Applications

Enzymatic Functions and Genetic Encoding

Precorrin-1 plays a critical role in the biosynthesis of vitamin B12 and other corrinoids. Research has shown that enzymes involved in its synthesis and modification, such as precorrin-6x reductase and S-adenosyl-L-methionine:precorrin-2 methyltransferase, are key to the production of these essential biomolecules. Studies involving Pseudomonas denitrificans have revealed detailed enzymatic pathways and genetic encoding relevant to precorrin-1's role in these biosynthetic processes (Blanche et al., 1992) (Thibaut et al., 1990).

Role in Vitamin B12 Biosynthesis

The transformation of precorrin-1 into various intermediates like precorrin-6x and hydrogenobyrinic acid is vital for the biosynthesis of vitamin B12. The enzymatic steps involved in these transformations have been elucidated, highlighting the intricate biochemical pathways underlying vitamin B12 synthesis (Debussche et al., 1993) (Thibaut et al., 1992).

Precorrin-1 Structural Analysis

Understanding the structure of precorrin-1 and its derivatives is crucial for grasping its function in metabolic pathways. Research involving NMR techniques and labeling studies has provided insights into the molecular structure of precorrin-1 and its role in the overall biosynthetic process (Thibaut et al., 1990).

Kinetic Optimization in Synthesis

Kinetic modeling and optimization studies involving precorrin-1 and related enzymes have been conducted to enhance the efficiency of biologically-derived chemical production. This includes optimizing enzyme concentrations and conditions for maximal production of precorrin-2, a precursor of vitamin B12 (Fang et al., 2016).

Molecular Dynamics and Mutagenesis Studies

Molecular dynamics studies on enzymes like NirE, which catalyzes transformations involving precorrin-2, shed light on the conformational dynamics and structural effects of mutations on enzyme activity. This information is vital for understanding the precise role of these enzymes in the synthesis of heme d1 and vitamin B12 from precorrin-2 (Singh et al., 2016).

Multifunctional Enzymatic Activities

The multifunctional nature of enzymes like the CysG protein from E. coli, which is involved in the methylation of uro'gen III to produce precorrin-2, highlights the complexity of pathways in which precorrin-1 intermediates are involved. This multifunctionality is essential for the synthesis of siroheme and vitamin B12 (Spencer et al., 1993).

properties

Product Name

Precorrin-1

Molecular Formula

C41H46N4O16

Molecular Weight

850.8 g/mol

IUPAC Name

3-[(2S,3S,4Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetrakis(carboxymethyl)-3-methyl-10,15,20,22,23,24-hexahydro-2H-porphyrin-2-yl]propanoic acid

InChI

InChI=1S/C41H46N4O16/c1-41(17-40(60)61)24(5-9-36(52)53)31-15-29-22(11-38(56)57)19(3-7-34(48)49)27(43-29)14-28-21(10-37(54)55)18(2-6-33(46)47)25(42-28)13-26-20(4-8-35(50)51)23(12-39(58)59)30(44-26)16-32(41)45-31/h16,24,42-44H,2-15,17H2,1H3,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/b32-16-/t24-,41+/m1/s1

InChI Key

CJLVUWULFKHGFB-NZCAJUPMSA-N

Isomeric SMILES

C[C@@]\1([C@@H](C2=N/C1=C\C3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O

SMILES

CC1(C(C2=NC1=CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O

Canonical SMILES

CC1(C(C2=NC1=CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O

Origin of Product

United States

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